molecular formula C13H22N2O5 B13841108 (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid

(2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid

Cat. No.: B13841108
M. Wt: 286.32 g/mol
InChI Key: PNAXKGVRCAXIJK-OPRDCNLKSA-N
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Description

(2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a pyrrolidine ring and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the functional groups. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a diamine or an amino acid derivative.

    Introduction of Functional Groups: The methyoxycarbonylamino and methylbutonyl groups can be introduced through various reactions, such as esterification, amidation, and alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow for specific binding to target proteins, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity make it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The functional groups in the compound allow for specific binding to these targets, leading to the modulation of their activity. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2R-5R)-1-((S)-2(Methyoxycarbonylamino)-3-methylbutonyl)-5-methylpyrrolidine-2-carboxylic Acid stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

(2R,5R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m1/s1

InChI Key

PNAXKGVRCAXIJK-OPRDCNLKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C(=O)[C@@H](C(C)C)NC(=O)OC)C(=O)O

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O

Origin of Product

United States

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